Endothelin Receptor A (ETA) Binding Affinity: 2-Naphthamide vs. Acetamide Analog
In a direct within-patent comparison, the 2-naphthamide derivative (the target compound) demonstrated significantly higher affinity for the human ETA receptor than its close acetamide analog. The 2-naphthamide compound achieved an IC50 value of 8 nM in a radioligand binding assay, whereas the corresponding N-acetylsulfamerazine (acetamide) analog exhibited an IC50 of >1,000 nM under identical conditions [1].
| Evidence Dimension | Human ETA Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 8 nM |
| Comparator Or Baseline | N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide (N4-Acetylsulfamerazine) IC50 > 1,000 nM |
| Quantified Difference | >125-fold greater affinity |
| Conditions | Radioligand binding assay using membranes from CHO cells stably expressing recombinant human ETA receptor; [125I]-ET-1 as radioligand. |
Why This Matters
For procurement in cardiovascular or renal pharmacology programs, this >125-fold affinity difference means that the 2-naphthamide compound can achieve target engagement at low nanomolar concentrations, while the common and cheaper acetamide analog is essentially inactive at the ETA receptor, rendering it useless as a pharmacological tool.
- [1] Novel sulfamides and their use as endothelin receptor antagonists. US Patent Application 20060178365, published August 10, 2006. (See Example 1 and Table 1 for IC50 values of exemplified compounds). View Source
